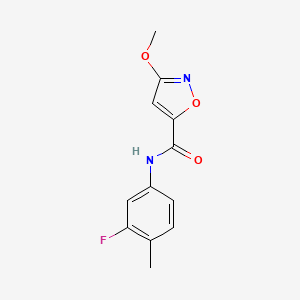

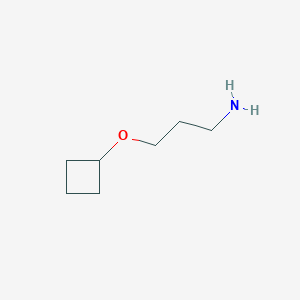

![molecular formula C18H23N3O4 B2522733 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide CAS No. 923193-68-4](/img/structure/B2522733.png)

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide” is a derivative of 1,3-diazaspiro[4.5]decane-2,4-dione . It is related to a series of compounds that have been synthesized and studied for their anticonvulsant activity .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione with sulfonyl chlorides or acid chlorides . The reaction is carried out in dichloromethane at room temperature .Molecular Structure Analysis

The molecular structure of this compound is related to its crystal structure . Crystallographic analysis shows that the crystals do not contain solvent molecules and highlights the role that the substituents on the cyclohexane ring play in supramolecular arrangements .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve the reaction of an amino group with sulfonyl chlorides or acid chlorides .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one of the compounds was reported as a white solid with a melting point of 178°C .Scientific Research Applications

Supramolecular Arrangements and Crystallography

The preparation and study of 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane and related derivatives highlight their significance in understanding supramolecular arrangements through crystallography. These compounds, including ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate and others, have been scrutinized for their molecular and crystal structures. Crystallographic analysis has revealed that the crystals of these compounds do not contain solvent molecules and elucidated the impact of substituents on the cyclohexane ring in supramolecular configurations. The study identifies two types of structures based on the interactions between hydantoin rings, forming either dimers or ribbons, which are crucial for designing compounds with desired physical and chemical properties (Graus et al., 2010).

Synthesis and Antihypertensive Activity

A series of compounds structurally related to 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide have been synthesized and evaluated for their potential antihypertensive activities. These compounds, particularly those substituted at the 8 position with various groups, were tested as antihypertensive agents, revealing insights into their activity related to alpha-adrenergic receptor antagonism. Such studies provide a foundation for the development of new therapeutic agents targeting hypertension, demonstrating the importance of structural modifications to achieve desired biological activities (Caroon et al., 1981).

Enantiodivergent Synthesis of Bis-Spiropyrrolidines

The enantiodivergent synthesis of bis-spiropyrrolidines via sequential interrupted and completed (3 + 2) cycloadditions showcases another facet of research involving this compound derivatives. This methodology employs azomethine ylides and π-deficient alkenes to generate compounds with up to four new chiral centers, highlighting the compound's versatility in synthesizing complex molecular architectures. Such synthetic strategies are instrumental in the development of novel compounds with potential applications in medicinal chemistry (Conde et al., 2015).

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide is protein tyrosine phosphatase 1B . This enzyme plays a crucial role in cellular signaling pathways, particularly those involved in insulin signaling and glucose metabolism .

Mode of Action

This compound interacts with protein tyrosine phosphatase 1B, acting as an inhibitor . This interaction results in the modulation of the enzyme’s activity, leading to alterations in the downstream signaling pathways .

Biochemical Pathways

The inhibition of protein tyrosine phosphatase 1B affects the insulin signaling pathway . This pathway is critical for the regulation of glucose metabolism in the body. By inhibiting this enzyme, the compound can potentially modulate the body’s response to insulin and glucose levels .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the insulin signaling pathway . By inhibiting protein tyrosine phosphatase 1B, the compound can potentially enhance insulin sensitivity and improve glucose metabolism .

Biochemical Analysis

Biochemical Properties

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s stability, reactivity, and overall biochemical activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, the compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target biomolecule, affecting its activity. Additionally, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcription or translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or organ dysfunction .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit or activate enzymes involved in key metabolic processes, leading to changes in the levels of specific metabolites. These interactions can have downstream effects on cellular metabolism and overall physiological functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name |

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-25-14-7-5-6-13(10-14)11-19-15(22)12-21-16(23)18(20-17(21)24)8-3-2-4-9-18/h5-7,10H,2-4,8-9,11-12H2,1H3,(H,19,22)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHPXHODSKDSSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C3(CCCCC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

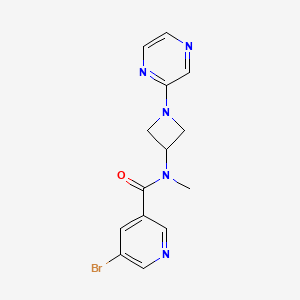

![9-(2-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2522651.png)

![2-(((5-Bromo-3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2522653.png)

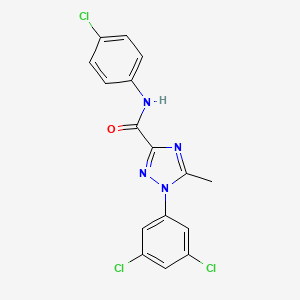

![1-{2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one 1-phenylhydrazone](/img/structure/B2522655.png)

![N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2522656.png)

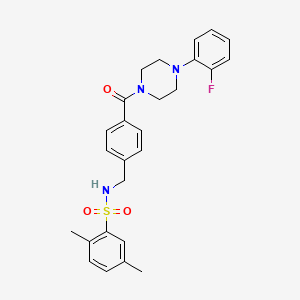

![4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2522660.png)

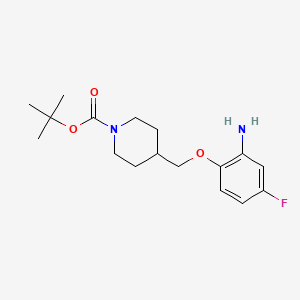

![2-(Tert-butyl)-5-({[(phenylsulfonyl)amino]carbonyl}amino)-1,3,4-thiadiazole](/img/structure/B2522661.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2522665.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2522673.png)